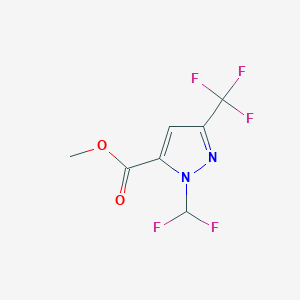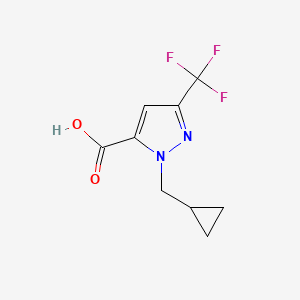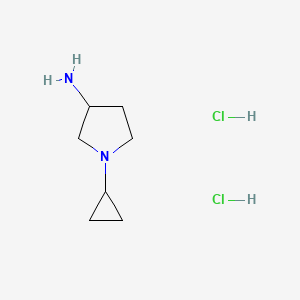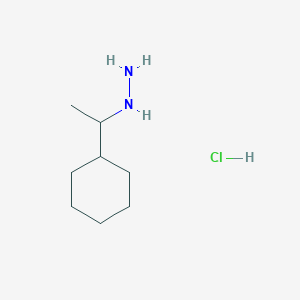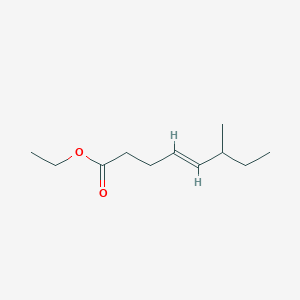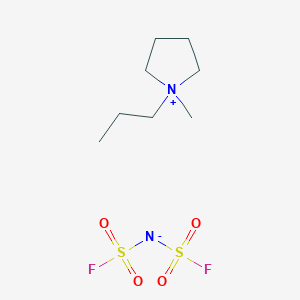
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide
描述
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is an ionic liquid known for its excellent thermal stability and ionic conductivity. It is commonly used in various electrochemical applications, including as an electrolyte in batteries and capacitors .
作用机制
Target of Action
It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as green solvents and electrolytes due to their unique properties such as non-volatility, high thermal stability, and high ionic conductivity .
Mode of Action
These interactions can result in changes in the physical and chemical properties of the system, such as conductivity and stability .
Biochemical Pathways
As an ionic liquid, it is often used in the fabrication of lithium-ion batteries and dye-sensitized solar cells . In these applications, it may affect the electron transfer pathways and energy storage mechanisms.
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and high thermal stability . These properties can impact its bioavailability in certain applications.
Result of Action
As an ionic liquid, it is known to have unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties can result in changes in the physical and chemical properties of the system, such as conductivity and stability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere to avoid moisture . Additionally, its physical properties such as melting point and density can be influenced by temperature .
生化分析
Biochemical Properties
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ionic properties, which allow it to form stable complexes with biomolecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The compound’s ability to form ionic bonds with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as moisture and temperature. Long-term exposure to the compound can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties, as it can modulate the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action .
准备方法
The synthesis of 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 1-bromopropane to form 1-methyl-1-propylpyrrolidinium bromide. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the desired product . The reaction conditions usually involve the use of an inert atmosphere and anhydrous solvents to prevent moisture from affecting the reaction.
Industrial production methods often scale up this process, ensuring the purity and consistency of the product through rigorous quality control measures .
化学反应分析
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical cells where it acts as an electrolyte.
Common reagents used in these reactions include strong nucleophiles for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries, supercapacitors, and fuel cells due to its high ionic conductivity and thermal stability.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as a solvent and catalyst in various organic reactions, enhancing reaction rates and yields.
相似化合物的比较
1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide is unique compared to other similar ionic liquids due to its specific combination of thermal stability and ionic conductivity. Similar compounds include:
1-Methyl-1-propylpiperidinium Bis(trifluoromethylsulfonyl)imide: Known for its use in lithium-ion batteries, this compound also exhibits high ionic conductivity but differs in its chemical structure and specific applications.
1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide: Another ionic liquid with similar properties but a different alkyl chain length, affecting its physical and chemical properties.
These comparisons highlight the unique attributes of this compound, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKLBLXXQQRGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852620-97-4 | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852620-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How stable is PYR13FSI at elevated temperatures, and how does this impact its suitability for battery applications?
A: Research indicates that PYR13FSI exhibits excellent thermal stability. A study utilizing capillary electrophoresis coupled with high-resolution mass spectrometry demonstrated that PYR13FSI did not show any detectable anionic decomposition products, even after being aged at 60°C for 16 months []. This inherent stability makes PYR13FSI a promising candidate for use in lithium-ion batteries, which can experience elevated temperatures during operation.
Q2: Are there analytical techniques capable of monitoring the long-term stability of PYR13FSI in battery electrolytes?
A: Yes, capillary electrophoresis (CE) coupled with high-resolution mass spectrometry (HRMS) has proven effective in monitoring the stability of anions within ionic liquids like PYR13FSI []. This technique allows for the separation and identification of even trace amounts of decomposition products, providing valuable insights into the long-term performance and stability of PYR13FSI-containing electrolytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
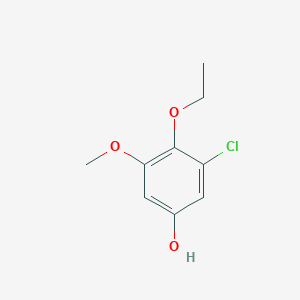
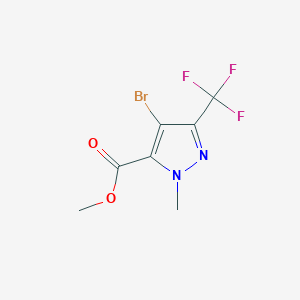
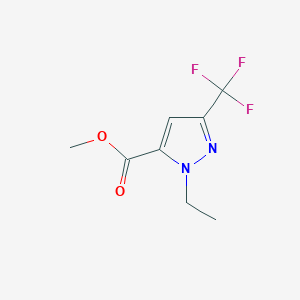

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)
